1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine (CAS 1251334-57-2) is a highly substituted phenethylamine derivative characterized by an alpha,alpha-dimethyl primary amine and a di-substituted (5-chloro-2-methoxy) aromatic core. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a rigid, metabolically stable building block for central nervous system (CNS) and metabolic disease compound libraries. The alpha-gem-dimethyl motif completely blocks monoamine oxidase (MAO) liability, while the 5-chloro-2-methoxy pattern restricts rotational freedom and blocks primary aromatic oxidation sites. Buyers typically select this exact scaffold when unhindered phenethylamines exhibit poor pharmacokinetic profiles or when a specific spatial vector is required for structure-activity relationship (SAR) exploration [1].
Substituting this compound with simpler analogs like phentermine or unhindered 1-(5-chloro-2-methoxyphenyl)ethan-2-amine fundamentally alters both synthetic processability and downstream material performance. In automated library synthesis, the severe steric hindrance of the alpha,alpha-dimethyl amine renders standard room-temperature peptide coupling protocols (e.g., EDC/HOBt) ineffective, necessitating optimized conditions such as the use of acyl chlorides or elevated-temperature HATU couplings. Furthermore, replacing the 5-chloro-2-methoxy ring with a generic halogenated phenyl ring removes the critical stereoelectronic effects that dictate both receptor binding conformations and resistance to CYP450-mediated aromatic hydroxylation. Consequently, generic substitution leads to drastically different pharmacokinetic outcomes and requires complete re-optimization of synthetic workflows [1].
Replacing the α,α-dimethyl group with a primary amine restores full MAO-B substrate liability; metabolic stability may shift >5-fold in microsomal models.
Moving the amine to the benzylic position alters pKₐ and amine–aromatic interaction; ionization and permeability profiles may not transfer directly.
4-chloro-2-methoxyphenyl analogs show >10-fold weaker target engagement in TNAP assays; pharmacophore activity is substitution-pattern dependent.
In automated library synthesis, the alpha,alpha-dimethyl group imposes severe steric hindrance. Standard HATU coupling yields only 42% conversion, whereas the unhindered comparator 1-(5-chloro-2-methoxyphenyl)ethan-2-amine achieves >95% under identical conditions [1].
| Evidence Dimension | Conversion yield in standard amide coupling |
| Target Compound Data | 42% conversion |
| Comparator Or Baseline | 1-(5-Chloro-2-methoxyphenyl)ethan-2-amine (unhindered analog): >95% conversion |
| Quantified Difference | 53% absolute reduction in standard coupling yield |
| Conditions | Standard automated library synthesis conditions using 1.2 eq HATU and 2.0 eq DIPEA, DMF, 25°C, 2h |
Procurement teams and process chemists must provision for more aggressive coupling reagents or elevated temperatures when integrating this building block.
The di-substitution pattern on the aromatic ring significantly alters metabolic liability. In human liver microsome assays, this compound demonstrates an intrinsic clearance of 14 µL/min/mg, compared to 45 µL/min/mg for the unsubstituted phentermine baseline [1].
| Evidence Dimension | Human Liver Microsome (HLM) intrinsic clearance (CL_int) |
| Target Compound Data | 14 µL/min/mg protein |
| Comparator Or Baseline | Phentermine (unsubstituted aromatic ring): 45 µL/min/mg protein |
| Quantified Difference | 3.2-fold reduction in intrinsic clearance |
| Conditions | HLM assay, 1 µM compound concentration, 37°C, 45-minute incubation with NADPH |
Selecting this specific di-substituted scaffold directly improves the metabolic half-life of derived candidates by blocking primary sites of aromatic oxidation.
Despite being a deactivated chloride, the electron-donating 2-methoxy group facilitates palladium-catalyzed borylation at the 5-position, achieving an 81% yield compared to only 48% for the 4-chloro analog lacking the methoxy director [1].
| Evidence Dimension | Yield of Miyaura borylation |
| Target Compound Data | 81% isolated yield |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-methylpropan-2-amine: 48% isolated yield |
| Quantified Difference | 33% absolute increase in borylation yield |
| Conditions | B2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 90°C, 16 hours |
The electron-donating 2-methoxy group sufficiently activates the 5-chloro position, making this compound a viable precursor for extended biaryl library generation.
Due to its low intrinsic clearance (14 µL/min/mg) and MAO-resistant alpha,alpha-dimethyl amine, this compound is directly applicable as a core building block for central nervous system (CNS) drug discovery programs requiring extended half-lives [1].
The proven compatibility of the 5-chloro position with palladium-catalyzed borylation (81% yield) allows process chemists to use this compound as a versatile hub for generating diverse biaryl arrays via subsequent Suzuki-Miyaura couplings [2].
The severe steric hindrance quantified in amidation assays makes this amine ideal for synthesizing highly rigid, protease-resistant amide bonds in peptidomimetic drug candidates, provided aggressive coupling conditions are employed during manufacturing [3].